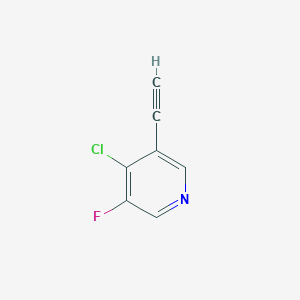
4-Chloro-3-ethynyl-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethynyl-5-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C7H3ClFN. This compound is notable for its unique structure, which includes a chlorine atom, an ethynyl group, and a fluorine atom attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine undergoes substitution with an ethynylating agent under basic conditions . The reaction conditions often include the use of a strong base such as potassium hydroxide (KOH) and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 4-Chloro-3-ethynyl-5-fluoropyridine may involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethynyl-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-3-ethynyl-5-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynyl-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethynyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4-Chloro-3-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Chloro-4-ethynyl-5-fluoropyridine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which can alter its chemical properties and reactivity compared to 4-Chloro-3-ethynyl-5-fluoropyridine.
Uniqueness: this compound is unique due to the combination of its substituents, which impart specific reactivity and properties. The ethynyl group allows for versatile coupling reactions, while the fluorine and chlorine atoms influence the compound’s electronic properties and biological activity .
Properties
Molecular Formula |
C7H3ClFN |
|---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
4-chloro-3-ethynyl-5-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-10-4-6(9)7(5)8/h1,3-4H |
InChI Key |
AYIBVHGVQHAHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















